ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
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Overview
Description
The compound “ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been studied for its potential as a CDK2 inhibitor, which is a promising target for cancer treatment . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Synthesis Analysis
The synthesis of such compounds involves complex chemical reactions. While the exact synthesis process for this specific compound is not detailed in the search results, similar compounds have been synthesized using various methods .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Pyrimidine derivatives, which this compound is a part of, are known for their electron-rich nitrogen-containing heterocyclic structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and specific to the type of reaction and the conditions under which the reaction is carried out. The search results do not provide specific details on the chemical reactions involving this compound .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have garnered significant attention in drug discovery due to their unique properties. The compound could serve as a potential lead compound for developing novel drugs. Researchers have explored its interactions with biological targets, such as enzymes or receptors, to identify therapeutic applications . For instance, one triazole derivative exhibited effective cytotoxic activity against various cancer cell lines .
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies, including Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide alkyne cycloaddition, have been employed to access these compounds . Understanding the synthetic routes and reactivity patterns of this compound can contribute to the development of new synthetic strategies.
Fluorescent Imaging
Fluorescent probes based on 1,2,3-triazoles have been developed for cellular imaging . These probes exhibit excellent photophysical properties, stability, and biocompatibility. By incorporating the triazole motif into fluorophores, researchers can visualize specific cellular processes and molecular interactions.
Mechanism of Action
Target of Action
The compound ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate, also known as ethyl 4-[[2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate, is a pyrimidine derivative . Pyrimidine derivatives have been found to exhibit anticancer activity . The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition is achieved through the compound’s structural resemblance to the nucleotide base pair of DNA and RNA, allowing it to bind to the active site of CDK2 . This binding inhibits the kinase’s activity, thereby disrupting the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, or programmed cell death . Therefore, the compound’s action on CDK2 can have downstream effects on cellular proliferation and survival, particularly in cancer cells .
Pharmacokinetics
These properties can help predict the compound’s bioavailability, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth in various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cell lines . Furthermore, it has been observed to induce apoptosis within HCT cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-3-32-22(30)14-4-6-15(7-5-14)25-18(29)12-33-21-19-20(23-13-24-21)28(27-26-19)16-8-10-17(31-2)11-9-16/h4-11,13H,3,12H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBURTCRMUBDGCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate |
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